molecular formula C17H23ClFN3O2S B2712666 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1216862-80-4

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2712666
CAS No.: 1216862-80-4
M. Wt: 387.9
InChI Key: WNZSXBFHBVSMSK-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated benzothiazole ring, a morpholinoethyl group, and a butyramide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 2-fluorobenzoic acid under acidic conditions.

    Attachment of the Morpholinoethyl Group: The next step involves the nucleophilic substitution reaction where the benzothiazole core is reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the Butyramide Moiety: The final step involves the acylation of the intermediate product with butyryl chloride in the presence of a base like triethylamine to form the desired butyramide compound.

    Conversion to Hydrochloride Salt: The free base form of the compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; bromine in acetic acid for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorinated benzothiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
  • N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Highlighting Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the fluorine atom on the benzothiazole ring, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro, methyl, and bromo analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZSXBFHBVSMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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